molecular formula C9H8ClN3 B8076284 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole

2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole

Cat. No.: B8076284
M. Wt: 193.63 g/mol
InChI Key: NWOWRRSPNXLMES-UHFFFAOYSA-N
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Description

2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • One common synthetic route involves the cycloaddition reaction between an azide and an alkyne, using copper(I) catalysts to form the triazole ring. The chloromethyl group can then be introduced via chloromethylation.

    • Alternative methods may involve the direct chloromethylation of a phenyltriazole compound.

  • Industrial Production Methods:

    • Large-scale production typically follows similar synthetic routes but is optimized for yield and cost-efficiency. Techniques such as continuous flow chemistry may be employed to enhance scalability.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: : This compound can undergo oxidation reactions, where the triazole ring may be modified to introduce new functional groups.

    • Reduction: : Reduction reactions may target the chloromethyl group, converting it to a methyl or other derivatives.

    • Substitution: : The chloromethyl group is a good leaving group, making this compound prone to nucleophilic substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    • Reduction: : Hydrogen gas with palladium or other metal catalysts.

    • Substitution: : Nucleophiles such as amines, thiols, or alkoxides in basic conditions.

  • Major Products:

    • Oxidation can yield various hydroxylated or carboxylated derivatives.

    • Reduction typically results in the formation of simpler methyl derivatives.

    • Substitution reactions produce a variety of substituted triazoles depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

  • Biology: Investigated for its potential in designing new bioactive molecules, including enzyme inhibitors and pharmaceuticals.

  • Medicine: Studied for its pharmacological properties, potentially serving as a scaffold for new drug development.

  • Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

  • Effect Mechanism: This compound's bioactivity, if applicable, often involves interactions with biological macromolecules, altering their structure or function.

  • Molecular Targets and Pathways: Can target various enzymes and proteins, affecting metabolic pathways or signal transduction mechanisms in cells.

Comparison with Similar Compounds

  • Similar Compounds:

    • 1-Phenyl-1H-1,2,3-triazole

    • 4-(Chloromethyl)phenyl-1,2,3-triazole

    • 2-Methyl-2H-1,2,3-triazole

  • Highlighting Uniqueness:

    • Compared to 1-Phenyl-1H-1,2,3-triazole, the presence of the chloromethyl group in 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole significantly enhances its reactivity and versatility in synthetic chemistry.

    • When compared to 4-(Chloromethyl)phenyl-1,2,3-triazole, the position of the chloromethyl group in the 2-position provides unique steric and electronic properties, leading to different reactivity and application potentials.

    • 2-Methyl-2H-1,2,3-triazole, lacking a chloromethyl group, does not offer the same scope for substitution reactions, making this compound more versatile.

Hope that covers everything you needed!

Properties

IUPAC Name

2-[3-(chloromethyl)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-8-2-1-3-9(6-8)13-11-4-5-12-13/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOWRRSPNXLMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=CC=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.